Product packaging for 1-(2-Ethylphenyl)ethan-1-amine(Cat. No.:CAS No. 807265-50-5)

1-(2-Ethylphenyl)ethan-1-amine

Cat. No.: B2566677
CAS No.: 807265-50-5
M. Wt: 149.237
InChI Key: WRFXVXPZOBKNDX-UHFFFAOYSA-N
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Description

1-(2-Ethylphenyl)ethan-1-amine (CAS 807265-50-5) is a chiral organic compound with the molecular formula C 10 H 15 N and a molecular weight of 149.24 g/mol . This primary amine belongs to the class of substituted phenethylamines, a group of compounds known for their significance in organic synthesis and medicinal chemistry . The compound features a primary amine group attached to a chiral carbon center, which is adjacent to a 2-ethylphenyl substituent. The specific stereochemistry at this chiral center can be critical for its application in asymmetric synthesis and its interactions in biological systems; both (R)- and (S)- enantiomers are available for research . With a purity of 95% , this amine serves as a versatile building block, or pharmaceutical intermediate, for the construction of more complex molecules . Its structure, which incorporates both an aromatic ring and a reactive amine functional group, makes it suitable for a wide range of chemical transformations, including condensations to form imines and subsequent reductions, as well as amide bond formations . Researchers value this compound for exploring structure-activity relationships (SAR) within the phenethylamine class, which includes numerous endogenous neurotransmitters and bioactive molecules . Its mechanism of action in biological assays, if any, is likely derived from its structural similarity to endogenous trace amines, which can interact with targets such as the trace amine-associated receptor 1 (TAAR1) and monoamine transporters . Handling and Safety: This compound requires careful handling. It is harmful if swallowed and may cause skin and serious eye irritation, as well as respiratory irritation . Appropriate personal protective equipment, including gloves and eye/face protection, should be worn. The product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use of any kind .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15N B2566677 1-(2-Ethylphenyl)ethan-1-amine CAS No. 807265-50-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-ethylphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-3-9-6-4-5-7-10(9)8(2)11/h4-8H,3,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRFXVXPZOBKNDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Significance of Aryl Ethyl Amines As Fundamental Chiral Scaffolds

Aryl-ethyl amines, characterized by an amino group attached to a two-carbon chain which is in turn bonded to an aromatic ring, are pivotal structural motifs in a multitude of biologically active compounds and are extensively used as chiral auxiliaries and ligands in asymmetric synthesis. Their prevalence stems from their ability to impart chirality and influence the stereochemical outcome of chemical reactions.

Chiral amines are integral to the synthesis of many pharmaceuticals, with some estimates suggesting that they are present in approximately 40-45% of small-molecule drugs. youtube.com They serve as key intermediates and building blocks for complex molecular architectures. The strategic placement of substituents on the aromatic ring of aryl-ethyl amines allows for the fine-tuning of their steric and electronic properties, which is crucial for optimizing their performance as chiral ligands or catalysts in asymmetric transformations. The synthesis of these valuable compounds is a major focus, with methods like asymmetric hydrogenation of imines and reductive amination being at the forefront of efficient and enantioselective preparations. youtube.com

Stereochemical Considerations and Enantiomeric Forms of 1 2 Ethylphenyl Ethan 1 Amine in Asymmetric Synthesis

1-(2-Ethylphenyl)ethan-1-amine possesses a stereocenter at the carbon atom bearing the amino group, and therefore exists as a pair of enantiomers: (R)-1-(2-Ethylphenyl)ethan-1-amine and (S)-1-(2-Ethylphenyl)ethan-1-amine. The distinct three-dimensional arrangement of these enantiomers means they can interact differently with other chiral molecules, a principle that is the foundation of asymmetric synthesis.

The preparation of enantiomerically pure forms of such amines is critical for their application in pharmacology and catalysis. A common method to separate the enantiomers of a racemic amine is through chiral resolution. wikipedia.org This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid, followed by separation of these diastereomers based on their different physical properties, like solubility. wikipedia.org Another powerful technique is enzymatic kinetic resolution, where an enzyme selectively acylates one enantiomer of the amine, allowing for the separation of the acylated enantiomer from the unreacted one. researchgate.net For instance, lipases have been successfully employed for the kinetic resolution of various phenylethylamines through selective acylation. researchgate.netgoogle.com

The precursor for the synthesis of this compound is typically 1-(2-ethylphenyl)ethanone, which can be prepared and then converted to the amine through reductive amination. biosynth.com The specific properties of the racemic mixture and the (R)-enantiomer of this compound are detailed in the table below.

Physicochemical Properties of this compound and its (R)-enantiomer

Property Racemic this compound (R)-1-(2-Ethylphenyl)ethan-1-amine
CAS Number 807265-50-5 sigmaaldrich.cn 1212859-34-1 wikipedia.org
IUPAC Name 1-(2-ethylphenyl)ethanamine sigmaaldrich.cn (1R)-1-(2-ethylphenyl)ethan-1-amine
Molecular Formula C₁₀H₁₅N sigmaaldrich.cn C₁₀H₁₅N wikipedia.org
InChI Key WRFXVXPZOBKNDX-UHFFFAOYSA-N sigmaaldrich.cn Not specified
Purity 95% sigmaaldrich.cn Not specified
Storage 2-8°C, protect from light sigmaaldrich.cn Cold-chain transportation required wikipedia.org

Historical Development and Contemporary Relevance of Research on Analogous Chiral Amines

Classical and Modern Synthetic Routes

The preparation of this compound can be approached through several established chemical transformations.

Reductive Amination Pathways

Reductive amination of the corresponding ketone, 2'-ethylacetophenone, represents a primary route to this compound. biosynth.comnih.gov This method typically involves the reaction of the ketone with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt like ammonium formate, in the presence of a reducing agent. sioc-journal.cn Common reducing agents for this transformation include sodium cyanoborohydride or catalytic hydrogenation over metals like palladium on carbon. smolecule.com The reaction proceeds through the in-situ formation of an imine intermediate, which is then reduced to the final amine product. The efficiency and selectivity of this reaction can be influenced by the choice of catalyst, solvent, and reaction conditions. For instance, ruthenium complexes have been studied for the reductive amination of acetophenone (B1666503) derivatives. sioc-journal.cn

Non-Enantioselective Preparations of the Amine

When enantioselectivity is not a primary concern, this compound can be prepared as a racemic mixture. These methods prioritize yield and simplicity over stereochemical control. One such approach is the Leuckart-Wallach reaction, which involves the reaction of 2'-ethylacetophenone with formic acid and formamide. rug.nl This reaction proceeds through the formation of a formyl-protected amine intermediate, which is subsequently hydrolyzed to yield the racemic amine. rug.nl

Chemical Resolution Techniques for Enantiopure this compound

To obtain enantiomerically pure this compound from a racemic mixture, chemical resolution is a widely employed technique. This method involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. libretexts.org These diastereomers exhibit different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. libretexts.org

Common chiral resolving agents for amines include tartaric acid derivatives, mandelic acid, and camphor-10-sulfonic acid. libretexts.orggoogle.com The choice of resolving agent and solvent is crucial for achieving efficient separation. After separation of the diastereomeric salts, the desired enantiomer of the amine can be liberated by treatment with a base. libretexts.org For example, the resolution of various 1-phenylethylamine derivatives has been achieved using mandelic acid. rug.nl Another approach involves kinetic resolution, where one enantiomer of the racemic amine reacts faster with a chiral catalyst or reagent, leaving the unreacted enantiomer in high enantiomeric excess. acs.orgnih.gov

Asymmetric Synthesis of Enantiopure this compound

Directly obtaining enantiomerically pure this compound is highly desirable, and asymmetric synthesis methods offer an elegant solution by creating the desired stereocenter with high selectivity.

Biocatalytic Approaches (e.g., Transaminase-Mediated Synthesis)

Biocatalysis, utilizing enzymes to perform chemical transformations, has emerged as a powerful and environmentally friendly tool for the synthesis of chiral amines. Transaminases (TAs), in particular, are highly effective for the asymmetric synthesis of amines from prochiral ketones. researchgate.net

In a transaminase-mediated synthesis, the enzyme catalyzes the transfer of an amino group from an amine donor to the ketone substrate, 2'-ethylacetophenone, with high enantioselectivity. researchgate.net This process can yield either the (R)- or (S)-enantiomer of this compound, depending on the specificity of the transaminase used. The reaction conditions, such as pH, temperature, and the presence of co-solvents, can significantly influence the enzyme's activity and selectivity. researchgate.net Researchers have successfully employed both isolated transaminases and whole-cell biocatalysts for these transformations. researchgate.netbeilstein-journals.org The use of immobilized enzymes can also facilitate catalyst recycling and product purification. beilstein-journals.org

Table 1: Factors Influencing Transaminase-Mediated Synthesis

ParameterEffect on ReactionReference
Enzyme SelectionDetermines the stereochemical outcome ((R)- or (S)-amine). researchgate.net
pHAffects enzyme activity and stability. researchgate.net
TemperatureInfluences reaction rate and enzyme stability. researchgate.net
Co-solventCan improve substrate solubility and enzyme performance. researchgate.net
Amine DonorProvides the amino group for the transamination reaction. researchgate.net

Metal-Catalyzed Asymmetric Hydrogenation of Prochiral Precursors

Transition metal-catalyzed asymmetric hydrogenation is a highly efficient and atom-economical method for producing chiral amines. acs.orgnih.gov This approach involves the hydrogenation of a prochiral precursor, typically an imine or an enamine derived from 2'-ethylacetophenone, using a chiral metal catalyst. acs.org

The catalysts are typically complexes of transition metals like ruthenium, rhodium, or iridium with chiral phosphine (B1218219) ligands. ajchem-b.comnih.gov The choice of metal and ligand is critical for achieving high enantioselectivity. nih.gov For example, ruthenium complexes with chiral N-sulfonylated 1,2-diamine ligands have shown high efficiency in the asymmetric transfer hydrogenation of ketones and imines. ajchem-b.com Similarly, iridium catalysts are effective for the asymmetric hydrogenation of imines. ajchem-b.com The reaction is performed under a hydrogen atmosphere, and the conditions (pressure, temperature, solvent) are optimized to maximize both conversion and enantiomeric excess. okayama-u.ac.jp This method has been successfully applied to the synthesis of a wide range of chiral amines for pharmaceutical and research purposes. nih.gov

Table 2: Common Catalysts in Asymmetric Hydrogenation

MetalCommon Chiral LigandsApplicationReference
RutheniumBINAP, N-sulfonylated 1,2-diaminesAsymmetric hydrogenation of ketones and imines ajchem-b.comokayama-u.ac.jp
RhodiumDuPhos, BridgePhosAsymmetric hydrogenation of various unsaturated compounds ajchem-b.com
IridiumWalphos, MeO-BIPHEPAsymmetric hydrogenation of imines and quinolines acs.orgajchem-b.com

Organocatalytic Enantioselective Syntheses of this compound

The synthesis of enantiomerically pure this compound is a significant focus in organic chemistry, driven by the demand for chiral building blocks in the pharmaceutical industry. Organocatalysis has emerged as a powerful strategy for achieving high levels of enantioselectivity in the synthesis of this and other chiral amines, providing a metal-free alternative to traditional methods.

A key approach involves the asymmetric reduction of a prochiral ketimine, derived from 2'-ethylacetophenone. In this transformation, chiral phosphoric acids (CPAs) have demonstrated considerable success as Brønsted acid organocatalysts. The mechanism typically proceeds through the protonation of the ketimine by the CPA, which creates a chiral ion pair. This intermediate then directs the stereoselective transfer of a hydride from a reducing agent, such as a Hantzsch ester, to the imine carbon. The chiral environment provided by the catalyst ensures the preferential formation of one enantiomer.

The efficiency and stereochemical outcome of this reaction are highly dependent on several factors. The structure of the chiral phosphoric acid, particularly the substituents at the 3 and 3' positions of the binaphthyl backbone (as seen in catalysts like TRIP and its analogues), plays a crucial role in defining the chiral pocket and, consequently, the enantiomeric excess (ee) of the product. The nature of the N-substituent on the ketimine substrate also significantly influences the steric and electronic interactions within the catalyst-substrate complex, impacting both the yield and the enantioselectivity.

Table 1: Key Parameters in Organocatalytic Asymmetric Reduction for this compound Synthesis

Parameter Description Impact on Synthesis
Catalyst Chiral Phosphoric Acid (e.g., TRIP, STRIP)The steric and electronic properties of the catalyst's substituents are critical in establishing the chiral environment necessary for high enantioselectivity.
Imine Substrate The N-substituent on the imine derived from 2'-ethylacetophenoneThis substituent affects the reactivity and steric interactions within the catalyst-substrate complex, thereby influencing both the reaction yield and the enantiomeric excess.
Reducing Agent Hantzsch Ester (e.g., diethyl or di-tert-butyl Hantzsch ester)The specific Hantzsch ester used can modulate the rate and efficiency of the hydride transfer step.
Solvent Typically non-polar aprotic solvents such as toluene, benzene, or dichloromethaneThe choice of solvent can affect the solubility of the catalyst, its state of aggregation, and the stability of the reaction's transition state.
Temperature Generally, reactions are run at ambient to low temperaturesLowering the reaction temperature often enhances enantioselectivity by favoring the more ordered transition state and reducing thermal motion.

Careful optimization of these parameters has enabled the synthesis of this compound with high enantiomeric excesses, frequently exceeding 90%.

Derivatization Strategies for Enhancing Synthetic Utility of this compound

The primary amine group of this compound is a versatile functional handle that allows for its incorporation into a wide array of more complex molecules. Derivatization of this amine enhances its utility as a synthetic building block in various fields, including medicinal chemistry and materials science.

A common derivatization is the acylation of the amine to form amides. This is typically accomplished by reacting the amine with an acyl chloride, an acid anhydride, or a carboxylic acid using a coupling agent. The resulting amides are generally more stable and crystalline than the parent amine. The vast diversity of available carboxylic acids allows for the introduction of a wide range of functional groups.

Sulfonylation , the reaction with sulfonyl chlorides, yields sulfonamides. These derivatives are valuable intermediates and are frequently found in biologically active compounds due to the stability of the sulfonamide linkage.

Alkylation of the amine nitrogen, leading to secondary or tertiary amines, can be achieved using alkyl halides or through reductive amination with aldehydes or ketones. These modifications can significantly alter the steric and electronic properties of the nitrogen atom, which is a key strategy for modulating the biological activity of a target molecule.

Other important derivatizations include the formation of ureas and thioureas through reactions with isocyanates and isothiocyanates, respectively. These derivatives are valuable for creating structures with specific hydrogen-bonding capabilities and are often found in pharmacologically active compounds.

Table 2: Common Derivatization Reactions of this compound

Reaction Type Reagents Functional Group Formed Utility of Derivative
Acylation Acyl chloride, Carboxylic anhydride, Carboxylic acid + coupling agentAmideEnhances crystallinity, reduces basicity, and allows for the introduction of diverse functional groups.
Sulfonylation Sulfonyl chlorideSulfonamideForms a stable linkage that is a common feature in many bioactive molecules.
Alkylation Alkyl halide, Aldehyde/Ketone + reducing agent (Reductive Amination)Secondary/Tertiary AmineModulates the steric and electronic properties of the nitrogen, which is crucial for fine-tuning biological activity.
Urea/Thiourea Formation Isocyanate, IsothiocyanateUrea/ThioureaServes as a building block for hydrogen-bonded structures and is found in various biologically active compounds.

Green Chemistry Principles and Sustainable Approaches in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into the synthesis of this compound to minimize the environmental footprint of its production. These principles focus on reducing waste, using less hazardous materials, and improving energy efficiency.

The use of catalysis is a cornerstone of green chemistry. Organocatalytic and biocatalytic methods are preferred over stoichiometric reagents as they generate less waste. The catalysts can often be used in small amounts and recycled, further enhancing the sustainability of the process.

The selection of safer solvents is another critical aspect. Efforts are being made to replace hazardous volatile organic compounds with greener alternatives such as bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), or even to conduct reactions in water or under solvent-free conditions.

Atom economy is a measure of how efficiently atoms from the reactants are incorporated into the final product. Synthetic routes like asymmetric reductive amination, which combine the amine, carbonyl compound, and reducing agent in a single, highly efficient step, are favored for their high atom economy.

Table 3: Application of Green Chemistry Principles to the Synthesis of this compound

Green Chemistry Principle Application in Synthesis Benefit
Catalysis Utilization of organocatalysts or biocatalysts (e.g., transaminases).Reduces stoichiometric waste, enables catalyst recycling, and often allows for milder reaction conditions.
Safer Solvents and Auxiliaries Replacement of hazardous solvents with greener alternatives such as 2-MeTHF, water, or ionic liquids.Minimizes environmental impact and enhances worker safety.
Atom Economy Employment of reactions like asymmetric reductive amination.Maximizes the incorporation of reactant atoms into the desired product, thereby minimizing waste.
Energy Efficiency Conducting reactions at ambient temperature and pressure whenever possible.Reduces energy consumption and the associated carbon footprint.
Waste Prevention Designing synthetic routes to minimize the formation of byproducts.Reduces the need for costly and environmentally challenging waste treatment and disposal.

Biocatalysis, employing enzymes like transaminases, offers a particularly green route to chiral amines. These enzymes can catalyze the asymmetric amination of ketones with high enantioselectivity in aqueous media under mild conditions, representing a highly sustainable approach.

Fundamental Reaction Pathways Involving the Amine Functionality of this compound

The amine group is the primary site of reactivity, engaging in a variety of fundamental organic reactions.

As a primary amine, this compound is a potent nucleophile, readily participating in nucleophilic substitution reactions. The nitrogen atom's lone pair can attack electrophilic carbon centers, displacing a leaving group. These reactions can proceed through two primary mechanisms: SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution). byjus.com

In an SN2 reaction, the amine attacks the electrophilic carbon in a single, concerted step, leading to the displacement of the leaving group. This mechanism requires a strong nucleophile and an unhindered substrate. leah4sci.com SN2 reactions are characterized by an inversion of stereochemistry at the reaction center if it is chiral. libretexts.orgyoutube.com

Conversely, the SN1 mechanism involves a two-step process where the leaving group departs first to form a carbocation intermediate, which is then attacked by the nucleophile. byjus.comleah4sci.com This pathway is favored for substrates that can form stable carbocations and in the presence of polar protic solvents. If the reaction occurs at a chiral center, it typically results in a racemic or near-racemic mixture of products due to the planar nature of the carbocation intermediate. byjus.comlibretexts.org

The table below illustrates potential nucleophilic substitution reactions involving this compound.

ElectrophileReagentProductReaction Type
Alkyl Halide (e.g., CH₃I)This compoundN-Methyl-1-(2-ethylphenyl)ethan-1-amineSN2
Alkyl Halide (e.g., (CH₃)₃C-Br)This compoundN-(tert-Butyl)-1-(2-ethylphenyl)ethan-1-amineSN1

This table is based on general principles of nucleophilic substitution reactions.

One of the hallmark reactions of primary amines is their condensation with aldehydes or ketones to form imines, also known as Schiff bases. unizin.orgnih.gov This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orgresearchgate.net

The mechanism proceeds via an initial nucleophilic attack to form a tetrahedral intermediate called a carbinolamine. unizin.orgresearchgate.net Protonation of the hydroxyl group in the carbinolamine by the acid catalyst converts it into a good leaving group (water). Subsequent dehydration yields the imine, which contains a carbon-nitrogen double bond (C=N). unizin.orglibretexts.org The formation of imines is a reversible process, and the pH must be carefully controlled; the reaction rate is generally optimal at a weakly acidic pH of around 4 to 5. libretexts.org

The reaction of this compound with various carbonyl compounds yields the corresponding imine derivatives.

Carbonyl CompoundProduct (Imine/Schiff Base)
AcetoneN-(1-(2-ethylphenyl)ethylidene)propan-2-amine
Benzaldehyde(E)-N-benzylidene-1-(2-ethylphenyl)ethan-1-amine
CyclohexanoneN-cyclohexylidene-1-(2-ethylphenyl)ethan-1-amine

This table illustrates the expected products from the reaction of this compound with different carbonyl compounds.

The nucleophilic nature of this compound allows for its acylation and sulfonylation to produce a range of amide and sulfonamide derivatives, respectively. These reactions are crucial for synthesizing more complex molecules.

Acylation: This reaction typically involves treating the amine with an acylating agent such as an acyl chloride or an acid anhydride. The nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a stable amide bond (N-C=O). These reactions are often carried out in the presence of a non-nucleophilic base to neutralize the HCl or carboxylic acid byproduct.

Sulfonylation: In a similar fashion, this compound can react with sulfonyl chlorides (R-SO₂Cl) to form sulfonamides. chemrxiv.org The amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. This reaction is a common method for creating sulfur-containing organic compounds. The resulting sulfonamides are important structural motifs in medicinal chemistry.

ReagentProduct ClassSpecific Product Example
Acetyl ChlorideAmideN-(1-(2-Ethylphenyl)ethyl)acetamide
Benzoic AnhydrideAmideN-(1-(2-Ethylphenyl)ethyl)benzamide
p-Toluenesulfonyl ChlorideSulfonamideN-(1-(2-Ethylphenyl)ethyl)-4-methylbenzenesulfonamide

This table shows representative products from acylation and sulfonylation reactions.

Stereochemical Outcomes in Reactions Involving Chiral this compound

This compound possesses a chiral center at the carbon atom bonded to the amine group, the phenyl ring, the methyl group, and a hydrogen atom. This chirality has significant implications for its reactions. scbt.com When a reaction occurs at this chiral center, the stereochemical outcome depends heavily on the reaction mechanism. libretexts.org

Inversion of Configuration: In SN2 reactions where the amine itself acts as a nucleophile attacking another chiral center, or when the chiral amine's stereocenter is attacked, a complete inversion of configuration is typically observed. libretexts.org This is because the nucleophile must attack from the side opposite to the leaving group. ochemtutor.com

Racemization: SN1 reactions that proceed through a planar carbocation intermediate will lead to the formation of a racemic mixture of enantiomers, as the incoming nucleophile can attack from either face of the plane with equal probability. byjus.comlibretexts.org

Retention of Configuration: If a reaction occurs at a different part of the molecule and does not involve breaking any of the bonds to the chiral center, the original stereochemistry of the amine is retained.

Diastereomer Formation: When a chiral, enantioenriched sample of this compound reacts with another chiral molecule or creates a new stereocenter, a mixture of diastereomers is formed. ochemtutor.com Unlike enantiomers, diastereomers have different physical properties and can often be separated.

The specific enantiomer, such as (R)-1-(2-ethylphenyl)ethan-1-amine, is available for use in stereoselective synthesis. bldpharm.com

Reaction Mechanism Elucidation for Transformations Involving this compound

Understanding the precise mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and optimizing conditions.

While specific, detailed kinetic studies for many reactions of this compound are not extensively documented in publicly available literature, the principles of chemical kinetics can be applied. Kinetic studies measure reaction rates under varying conditions (e.g., concentration of reactants, temperature, solvent) to provide insight into the reaction mechanism, including the determination of the rate law and the activation energy.

For instance, in nucleophilic substitution reactions, the rate law can distinguish between SN1 and SN2 mechanisms.

An SN2 reaction is bimolecular, and its rate is dependent on the concentration of both the amine and the electrophile (Rate = k[Amine][Electrophile]). byjus.com

An SN1 reaction is unimolecular in its rate-determining step, and its rate depends only on the concentration of the substrate forming the carbocation (Rate = k[Substrate]). byjus.com

In a related context, kinetic studies on the enzymatic transamination of similar ketones to produce chiral amines have been performed. For example, in the synthesis of (1R)-(3-methylphenyl)ethan-1-amine, researchers optimized parameters like enzyme loading, substrate concentration, temperature, and pH to maximize conversion and yield. researchgate.net Such studies reveal optimal process conditions, as shown in the table below for a related compound.

ParameterCondition for Max. ConversionCondition for Max. Yield
Enzyme Loading10%5%
Substrate Loading50 g/L36.78 g/L
Temperature45 °C42.66 °C
pH8.08.2
Data from a study on the enzymatic synthesis of (1R)-(3-methylphenyl)ethan-1-amine, illustrating the type of data obtained from kinetic and process optimization studies. researchgate.net

These types of kinetic investigations are essential for elucidating reaction mechanisms and for the industrial-scale synthesis of derivatives of this compound.

Isotopic Labeling Experiments for Mechanistic Analysis

Isotopic labeling is a powerful tool for tracing the path of atoms throughout a chemical reaction, providing invaluable insights into reaction mechanisms. nih.gov By replacing an atom with its heavier, non-radioactive isotope, such as deuterium (B1214612) (²H or D) for hydrogen (¹H), chemists can probe whether a specific bond is broken in the rate-determining step of a reaction. This is known as the kinetic isotope effect (KIE). In the context of this compound, several isotopic labeling experiments could be designed to elucidate its reaction mechanisms.

One key area of investigation would be the reactivity of the benzylic C-H bond. Benzylic C-H bonds are known to be reactive due to the stability of the resulting benzylic radical or cation. msu.educhemistry.coach To investigate the involvement of this bond in a given reaction, this compound could be synthesized with deuterium at the benzylic position (the carbon bearing the amino group). The rate of the reaction with the deuterated compound would then be compared to the rate of the reaction with the non-deuterated compound. A significant KIE (kH/kD > 1) would indicate that the benzylic C-H bond is cleaved in or before the rate-determining step.

Similarly, the N-H bonds of the primary amine could be labeled with deuterium by exchanging them with a deuterium source like D₂O. This would allow for the investigation of the role of the amine protons in reactions such as N-alkylation or condensation. The presence or absence of a KIE would help determine if N-H bond cleavage is a key step in the reaction mechanism.

The following table illustrates hypothetical KIE data for a reaction involving this compound, demonstrating how such data can be used to infer mechanistic details.

Substrate Rate Constant (k) Kinetic Isotope Effect (kH/kD) Inferred Mechanistic Step
This compoundkH-Reference
1-(2-Ethylphenyl)ethan-1-d-1-aminekD (benzylic)> 1Benzylic C-H bond cleavage is in the rate-determining step.
This compound-N,N-d₂kD (amine)≈ 1N-H bond cleavage is not in the rate-determining step.

This table is a hypothetical representation of data that could be obtained from isotopic labeling experiments.

Furthermore, crossover experiments using isotopically labeled reactants can distinguish between intramolecular and intermolecular reaction pathways. nih.gov For instance, if a reaction involves the transfer of a group, running the reaction with a mixture of an isotopically labeled and an unlabeled reactant can reveal whether the group is transferred within the same molecule or between different molecules.

Identification of Reaction Intermediates

The direct or indirect identification of transient species, or reaction intermediates, is a cornerstone of mechanistic investigation. For this compound, several types of intermediates could be anticipated depending on the reaction conditions.

Benzylic Radicals and Cations: In reactions initiated by radical initiators or single-electron transfer (SET) reagents, the formation of a benzylic radical is highly probable. acs.org This intermediate is stabilized by resonance with the adjacent phenyl ring. The presence of a benzylic radical could be confirmed by techniques such as electron paramagnetic resonance (EPR) spectroscopy or by trapping the radical with a radical scavenger like TEMPO. Alternatively, reactions proceeding through an Sₙ1-type mechanism would involve the formation of a benzylic carbocation. pearson.com The stability of this carbocation would be enhanced by the electron-donating nature of the ortho-ethyl group. The formation of a carbocation could be inferred from the observation of rearranged products or by conducting the reaction in the presence of various nucleophiles and analyzing the product distribution.

Imine Intermediates: In many reactions involving primary amines, such as oxidation or condensation, the formation of an imine intermediate is a common mechanistic feature. acs.org For this compound, this would involve the formation of 1-(2-ethylphenyl)ethan-1-imine. The presence of this imine could be detected spectroscopically (e.g., by ¹H NMR or IR spectroscopy) if it is sufficiently stable to accumulate in the reaction mixture. In cases where the imine is highly reactive, its formation can be inferred by trapping it with a suitable reagent or by observing the final products that are characteristic of imine chemistry. For instance, in the alkylation of benzylic amines, it has been shown that the reaction can proceed through the corresponding imine. acs.org

The following table outlines potential reaction intermediates for this compound and the methods that could be employed for their identification.

Potential Intermediate Generating Reaction Type Method of Identification
Benzylic RadicalRadical Halogenation, Photoredox CatalysisEPR Spectroscopy, Radical Trapping (e.g., with TEMPO)
Benzylic CarbocationSₙ1 Substitution, Friedel-Crafts type reactionsProduct Analysis (rearrangement products), Trapping with various nucleophiles
ImineOxidation, Condensation, AlkylationSpectroscopic Observation (NMR, IR), Trapping with nucleophiles

This table provides a hypothetical framework for the identification of reaction intermediates in the chemistry of this compound.

Applications of 1 2 Ethylphenyl Ethan 1 Amine in Advanced Organic Synthesis and Catalysis

Role as a Chiral Building Block in the Synthesis of Complex Organic Molecules

Chiral building blocks are essential starting materials in the synthesis of single-enantiomer drugs and other biologically active compounds. enamine.net The pharmaceutical industry, in particular, has a significant and growing demand for such enantiomerically pure intermediates to enhance drug efficacy. nih.gov 1-(2-Ethylphenyl)ethan-1-amine, in its resolved, optically pure forms, serves as a prime example of such a building block.

Its incorporation into a target molecule introduces a defined stereocenter, which can influence the stereochemical outcome of subsequent reactions and is a fundamental component of the final product's chiral architecture. The synthesis of complex chiral drug candidates often relies on the availability of such building blocks. researchgate.net The strategic use of this compound allows for the direct and efficient introduction of a specific stereogenic amine functionality, a common motif in many pharmaceutical agents and natural products. The ability to synthesize homochiral compounds from non-chiral starting materials using chiral catalysts represents one of the most sophisticated approaches in modern organic synthesis. nih.gov

The utility of chiral amines as building blocks is further underscored by the fact that many biologically significant molecules, including agrochemicals and active pharmaceutical ingredients (APIs), contain chiral amine structures. nottingham.ac.uk The synthesis of these molecules often presents challenges, making the availability of well-defined chiral amine building blocks like this compound particularly valuable.

Utility as a Chiral Auxiliary in Stereoselective Transformations

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. This strategy is a powerful method for achieving high levels of stereoselectivity in synthesis.

This compound can function as a chiral auxiliary by forming a temporary covalent bond with a prochiral substrate. The inherent chirality of the amine then guides the approach of reagents to one face of the molecule, leading to the preferential formation of one diastereomer over the other. For instance, it can be converted into an amide or an imine with a prochiral carboxylic acid or ketone, respectively. Subsequent reactions, such as alkylation or reduction, proceed with a high degree of stereocontrol dictated by the chiral amine auxiliary.

The general workflow for employing a chiral auxiliary involves three key steps:

Coupling: The chiral auxiliary, in this case, this compound, is covalently attached to the substrate molecule.

Diastereoselective Reaction: The resulting compound undergoes a reaction where the auxiliary directs the formation of a new stereocenter.

Cleavage: The auxiliary is removed from the product, yielding the desired enantiomerically enriched molecule. wikipedia.org

This approach has been successfully employed in various stereoselective transformations, contributing to the synthesis of a wide range of chiral compounds.

Development of Ligands and Ligand Precursors for Asymmetric Catalysis

The development of chiral ligands is a cornerstone of asymmetric catalysis, a field that has revolutionized the synthesis of enantiomerically pure compounds. dicp.ac.cn Chiral ligands coordinate to a metal center, creating a chiral catalytic environment that can differentiate between the two enantiotopic faces of a prochiral substrate, leading to the formation of one enantiomer in excess. This compound is a valuable precursor for the synthesis of a variety of chiral ligands.

Chiral phosphine (B1218219) ligands are among the most successful and widely used ligands in asymmetric catalysis. The reaction of this compound with chlorophosphines can lead to the formation of chiral aminophosphine (B1255530) ligands. These ligands can possess both central and axial chirality, further enhancing their stereodirecting capabilities. The steric and electronic properties of these phosphine-based ligands can be fine-tuned by modifying the substituents on both the amine and the phosphorus atom, allowing for the optimization of catalytic activity and enantioselectivity for specific reactions.

Beyond phosphine-based systems, this compound can be elaborated into various N,N-chelating ligands. For example, it can be a key component in the synthesis of chiral diamine ligands. These ligands are effective in a range of transition metal-catalyzed reactions. The two nitrogen atoms can coordinate to a metal center, forming a stable chelate ring that restricts the conformational flexibility of the catalytic complex, often leading to higher enantioselectivities. The synthesis of such ligands allows for the creation of a diverse library of catalysts for various asymmetric transformations.

Ligands derived from this compound have found application in several important asymmetric catalytic processes.

Asymmetric Hydrogenation: This is a powerful method for the synthesis of chiral compounds. dicp.ac.cn Chiral catalysts, often featuring phosphine or diamine ligands, are used to deliver hydrogen to one face of a prochiral olefin, imine, or ketone. For instance, palladium-catalyzed asymmetric hydrogenation has been shown to be effective for the reduction of various unsaturated compounds. dicp.ac.cn Ligands derived from chiral amines can create a chiral environment around the metal center, leading to high enantiomeric excesses in the hydrogenated product. The direct asymmetric hydrogenation of prochiral allylamines, for example, represents an efficient route to chiral amines. nih.gov

Carbon-Carbon Coupling Reactions: These reactions are fundamental in organic synthesis for the construction of complex molecular skeletons. Chiral ligands are crucial for controlling the stereochemistry of these transformations. For example, in the asymmetric A³ (aldehyde-alkyne-amine) coupling, a chiral catalyst can facilitate the enantioselective synthesis of propargylamines. mdpi.com The use of chiral ligands derived from amines like this compound can lead to the formation of the desired enantiomer of the propargylamine (B41283) with high selectivity. mdpi.com

Table 1: Applications of this compound in Asymmetric Catalysis

Catalytic Process Ligand Type Substrate Example Product Type
Asymmetric Hydrogenation Chiral Phosphine, Chiral Diamine Prochiral Olefins, Imines Chiral Alkanes, Chiral Amines
Asymmetric C-C Coupling Chiral N,N-Ligands Aldehydes, Alkynes, Amines Chiral Propargylamines

Contributions to Novel Stereoselective Synthesis Methodologies

The use of this compound and its derivatives has contributed to the development of new and improved methods for stereoselective synthesis. The continuous search for more efficient and selective catalysts and auxiliaries drives innovation in this field. The development of new families of aminotriol derivatives from natural products, for example, showcases the ongoing efforts to create versatile libraries of chiral compounds. nih.gov

Integration in Cascade and Multi-Component Reactions

Cascade reactions, which involve a sequence of intramolecular transformations, and multi-component reactions (MCRs), where three or more reactants combine in a single step, are powerful tools for the efficient synthesis of complex molecules. Chiral amines, in particular, are often employed as organocatalysts or key building blocks in these processes to induce stereoselectivity.

Well-known MCRs such as the Ugi and Passerini reactions frequently utilize amines as one of the core components. wikipedia.orgwikipedia.org The Ugi reaction, a four-component reaction between a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid, is a notable example where amines are fundamental to constructing complex amide structures. wikipedia.org Similarly, the Passerini reaction involves an isocyanide, an aldehyde or ketone, and a carboxylic acid to form α-acyloxy amides, and while it does not directly involve a free amine as a reactant, the principles of multicomponent synthesis are central to its utility. wikipedia.org

Despite the prominence of amines in these and other complex reaction manifolds, dedicated research outlining the specific use of This compound as either a reactant or a catalyst in such sophisticated synthetic strategies is not present in the current body of scientific literature. Searches for its application in diastereoselective synthesis or as a catalyst in tandem reactions have not yielded any specific examples or detailed research findings.

Further investigation into the broader applications of structurally similar chiral amines in cascade and multi-component reactions may provide insights into the potential, yet currently undocumented, utility of This compound in this area of advanced organic synthesis. However, as of the current state of published research, no data tables or detailed findings on its integration into these reaction types can be presented.

Computational and Theoretical Studies of 1 2 Ethylphenyl Ethan 1 Amine

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and conformational landscape of a molecule. For 1-(2-Ethylphenyl)ethan-1-amine, such calculations would typically employ Density Functional Theory (DFT) methods, like B3LYP, often paired with a basis set such as 6-31G(d,p) or larger for greater accuracy. jmaterenvironsci.comchemmethod.com These calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecule's geometry.

Table 1: Predicted Structural Parameters for the Lowest Energy Conformer of this compound (Illustrative) This table presents hypothetical data that would be expected from DFT calculations.

Parameter Value
C-N Bond Length 1.46 Å
Cα-Cβ Bond Length 1.54 Å
Phenyl-Cα Bond Angle 120.5°
H-N-H Bond Angle 107.2°
Dihedral Angle (N-Cα-Cβ-Phenyl) 65.8°

Prediction of Reactivity and Stereoselectivity Through DFT Calculations

DFT calculations are powerful tools for predicting the reactivity and stereoselectivity of chemical reactions. For this compound, these calculations can elucidate its behavior as a nucleophile or a chiral ligand. Reactivity indices, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can be calculated to understand its electron-donating or accepting capabilities. mdpi.compsu.edu A higher HOMO energy, for example, would suggest greater nucleophilicity.

In the context of stereoselectivity, DFT can be used to model the transition states of reactions where this compound acts as a chiral catalyst or auxiliary. nih.gov By comparing the energies of the different diastereomeric transition states, the preferred reaction pathway and the resulting stereochemical outcome can be predicted. For example, in an aldol (B89426) reaction catalyzed by a primary amine, DFT calculations can model the half-chair transition states to explain the observed stereoselectivity. nih.gov

Table 2: Calculated Reactivity Descriptors for this compound (Illustrative) This table presents hypothetical data derived from DFT calculations.

Descriptor Value (eV)
HOMO Energy -8.95
LUMO Energy 0.52
HOMO-LUMO Gap 9.47
Ionization Potential 8.95
Electron Affinity -0.52

Molecular Dynamics Simulations of Reactions Involving this compound

While quantum chemical calculations provide static pictures of molecules and transition states, molecular dynamics (MD) simulations offer insights into the dynamic behavior of reacting systems over time. rsc.orglidsen.com For reactions involving this compound, MD simulations can be used to study the reaction mechanism in the context of a solvent environment. uregina.ca This is particularly important for understanding how solvent molecules interact with the reactants and transition states, which can significantly influence reaction rates and selectivity.

For instance, in a reaction where this compound is a reactant, MD simulations could track the trajectory of the molecules as they approach each other, form a transition state, and then separate into products. nih.gov These simulations can reveal the role of specific intermolecular interactions, such as hydrogen bonding, in guiding the reaction along a particular pathway.

Computational Studies on Ligand-Metal Interactions for Derivatives of this compound

Derivatives of this compound can act as ligands in metal complexes, which are often used as catalysts. Computational studies are invaluable for understanding the nature of the interactions between the ligand and the metal center. wiserpub.comfrontiersin.org DFT calculations can be used to optimize the geometry of the metal complex and to analyze the electronic structure of the metal-ligand bond. ua.edu

Techniques such as Natural Bond Orbital (NBO) analysis can provide quantitative information about the donor-acceptor interactions between the ligand's orbitals and the metal's orbitals. The strength of these interactions can be correlated with the stability and reactivity of the complex. For example, a stronger donation from the amine's lone pair to an empty d-orbital on the metal would indicate a more stable complex.

Table 3: Calculated Properties of a Hypothetical [Pd(this compound)Cl2] Complex (Illustrative) This table presents hypothetical data from DFT calculations on a metal-ligand complex.

Property Value
Pd-N Bond Length 2.05 Å
N-Pd-N Bond Angle 90.2°
Binding Energy -150.2 kcal/mol
NBO Charge on Pd +0.85 e
NBO Charge on N -0.65 e

In Silico Modeling of Reaction Transition States and Reaction Pathways

The in silico modeling of transition states and reaction pathways is a cornerstone of modern computational chemistry, providing a detailed understanding of reaction mechanisms. researchgate.netresearchgate.net For reactions involving this compound, locating the transition state structure on the potential energy surface is key to calculating the activation energy and, consequently, the reaction rate.

Methods such as the nudged elastic band (NEB) or the synchronous transit-guided quasi-Newton (STQN) method are often used to find the minimum energy path between reactants and products, with the transition state being the highest point along this path. Once the transition state is located, its structure can be analyzed to understand the key interactions that stabilize it. For example, in an asymmetric reaction, the steric and electronic interactions within the chiral transition state that lead to the selective formation of one enantiomer can be identified. nih.gov

Advanced Spectroscopic and Analytical Research Methodologies for 1 2 Ethylphenyl Ethan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Complex Structures and Mechanistic Pathways

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. For 1-(2-Ethylphenyl)ethan-1-amine, both ¹H and ¹³C NMR provide a wealth of information.

¹H NMR Spectroscopy: The ¹H NMR spectrum of ethylamine (B1201723), a related compound, shows distinct signals for the protons in different chemical environments. docbrown.info In this compound, the aromatic protons typically appear as a complex multiplet in the downfield region of the spectrum. The methine proton of the ethylamine group and the methyl protons will also exhibit characteristic splitting patterns due to spin-spin coupling with neighboring protons. docbrown.inforsc.org The chemical shifts and coupling constants are sensitive to the electronic environment, which can be influenced by the ethyl substituent on the phenyl ring. For instance, ortho-substituents like the ethyl group in 1-(2-ethylphenyl)ethanone, a precursor, can cause shifts in the ¹H and ¹³C NMR spectra due to their electronic effects.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the aromatic carbons, the benzylic carbon, and the carbons of the ethyl group are diagnostic. For example, in the related compound 1-(4-ethylphenyl)ethan-1-amine, the ¹³C NMR spectrum shows distinct peaks for the aromatic carbons, the benzylic carbon, and the carbons of the ethyl group, with specific chemical shifts reported in ppm. rsc.org

Advanced NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish connectivity between protons and carbons, further confirming the structure of this compound. These techniques are particularly useful in unequivocally assigning all proton and carbon signals, especially in complex derivatives or when studying reaction mechanisms involving this amine.

NMR Data for Related Compounds:

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)Reference
1-(4-methoxyphenyl)ethan-1-amine7.19 (d, J=8.0Hz, 2H), 6.80 (d, J=12.0Hz, 2H), 4.01 (q, J=8.0Hz, 1H), 3.72 (s, 3H), 1.93 (brs, 2H), 1.30 (d, J=8.0Hz, 3H)158.49, 139.63, 126.78, 113.85, 55.31, 50.69, 25.57 rsc.org
1-(4-ethylphenyl)ethan-1-amine7.25 (d, J=8.0Hz, 2H), 7.16 (d, J=8.0Hz, 2H), 4.08 (q, J=8.0Hz, 1H), 2.63 (q, J=8.0Hz, 2H), 1.72 (brs, 2H), 1.38 (d, J=4.0Hz, 3H), 1.23 (t, J=8.0Hz, 3H)145.04, 142.80, 127.98, 125.67, 51.07, 28.49, 25.63, 15.66 rsc.org

This table presents NMR data for compounds structurally related to this compound to illustrate typical chemical shifts.

Chiroptical Spectroscopies (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Absolute Configuration Determination and Conformational Analysis

Chiroptical spectroscopy techniques are essential for determining the absolute configuration of chiral molecules like this compound. These methods measure the differential absorption of left and right circularly polarized light.

Electronic Circular Dichroism (ECD): ECD spectroscopy is a powerful tool for assigning the absolute configuration of chiral compounds. mdpi.comresearchgate.net The experimental ECD spectrum of a chiral amine is compared with the theoretically calculated spectrum for a known configuration (R or S). A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. mdpi.com For example, the ECD spectra of enantiopure Schiff bases derived from chiral amines show the expected mirror-image relationship, confirming their enantiopurity. researchgate.net

Vibrational Circular Dichroism (VCD): VCD, the infrared counterpart of ECD, provides detailed information about the stereochemistry of a molecule. VCD is particularly sensitive to the conformation of the molecule and can be used to study the conformational preferences of this compound in solution. The comparison of experimental VCD spectra with those predicted by quantum chemical calculations can provide insights into the dominant conformers and their relative energies.

The combination of ECD and VCD with computational modeling provides a robust methodology for the complete stereochemical characterization of this compound and its derivatives.

Mass Spectrometry for Reaction Monitoring, Metabolite Identification, and Complex Mixture Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is invaluable for the analysis of this compound in various contexts.

Reaction Monitoring: MS can be used to monitor the progress of reactions involving this compound, such as its synthesis or derivatization. By analyzing small aliquots of the reaction mixture over time, one can track the consumption of reactants and the formation of products, allowing for optimization of reaction conditions.

Metabolite Identification: In biological studies, MS is employed to identify metabolites of this compound. High-resolution mass spectrometry (HRMS) is particularly useful for determining the elemental composition of metabolites with high accuracy. rsc.org

Complex Mixture Analysis: When this compound is part of a complex mixture, such as in a biological sample or a reaction byproduct analysis, coupling MS with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS) is essential. ambeed.com This allows for the separation of the components of the mixture before they are introduced into the mass spectrometer for analysis. The fragmentation patterns of aliphatic amines in mass spectrometry can be characteristic, often involving cleavage at the α-carbon-carbon bond. libretexts.org

Mass Spectral Data for a Related Compound:

CompoundIonization Methodm/zReference
1-(4-isopropylphenyl)ethan-1-amineHRMS (ESI)[M+H]⁺: 164.1439 (calculated), 164.1426 (found) rsc.org

This table illustrates the use of high-resolution mass spectrometry for the accurate mass determination of a related amine.

Advanced Chromatographic Techniques for Enantiomeric Purity and Impurity Profiling (e.g., Chiral HPLC, GC)

Chromatographic techniques are fundamental for assessing the purity of this compound, particularly its enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of a chiral compound. rug.nlnih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of this compound, leading to their separation. The area under the peaks for each enantiomer in the chromatogram is proportional to its concentration, allowing for the calculation of the enantiomeric ratio. Various chiral columns are commercially available for the separation of chiral amines. azypusa.com

Gas Chromatography (GC): GC is another powerful separation technique that can be used for purity analysis. When coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), it can be used to quantify the amount of this compound and to identify and quantify any volatile impurities. For chiral analysis, a chiral GC column can be employed.

Impurity Profiling: Both HPLC and GC are crucial for creating an impurity profile of a sample of this compound. This involves identifying and quantifying any byproducts from the synthesis or degradation products that may be present. This is a critical aspect of quality control for this compound.

X-ray Crystallography of Derivatives and Metal Complexes of this compound

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional structure of a molecule in the solid state, including its absolute configuration. researchgate.net

Analysis of Derivatives: While obtaining suitable single crystals of the parent amine might be challenging, it is often possible to form crystalline derivatives, such as salts or amides. The X-ray diffraction analysis of these derivatives can provide the absolute configuration of the chiral center in this compound. researchgate.net The Flack parameter obtained from the crystallographic data can confirm the absolute stereochemistry. researchgate.net

Metal Complexes: this compound can act as a ligand, coordinating to metal ions to form metal complexes. core.ac.ukijsr.netroyalliteglobal.com These complexes are often crystalline and suitable for X-ray diffraction analysis. The coordination geometry and the stereochemistry of the amine ligand within the complex can be determined with high precision. This approach not only confirms the structure of the amine but also provides insights into its coordination chemistry.

The structural information obtained from X-ray crystallography is complementary to the data from spectroscopic and chromatographic methods, providing a complete and unambiguous characterization of this compound and its derivatives.

Future Research Directions and Emerging Paradigms for 1 2 Ethylphenyl Ethan 1 Amine

Exploration of Novel Synthetic Pathways and Advanced Biocatalytic Systems

The development of efficient and sustainable methods for synthesizing chiral amines is a cornerstone of modern organic chemistry. Future research will likely focus on both novel chemical routes and advanced biocatalytic systems to produce 1-(2-ethylphenyl)ethan-1-amine.

Chemically, the Friedel-Crafts acylation of ethylbenzene (B125841) with acetyl chloride remains a common method for producing the precursor, 1-(2-ethylphenyl)ethanone. However, research into greener and more atom-economical synthetic pathways is ongoing. This includes exploring alternative catalysts and reaction conditions to minimize waste and improve efficiency.

Biocatalysis offers a powerful and environmentally friendly alternative for the synthesis of chiral amines. researchgate.net Transaminases (TAs), in particular, have shown great promise for the asymmetric synthesis of amines from prochiral ketones. researchgate.netacs.org The use of whole-cell biocatalysts containing (R)- or (S)-selective transaminases can provide high enantiomeric excess and yields under mild reaction conditions. researchgate.netuni-graz.at Future research will likely focus on:

Enzyme Engineering: Improving the activity, stability, and substrate scope of transaminases through directed evolution and rational design will be crucial. acs.org This could lead to biocatalysts that are more efficient and can tolerate a wider range of reaction conditions.

Process Optimization: Optimizing reaction parameters such as pH, temperature, and solvent systems can significantly enhance the performance of biocatalytic reactions. researchgate.net The use of deep eutectic solvents (DES) as co-solvents has shown potential in improving substrate solubility and enzyme stability. nih.gov

Immobilization Techniques: Immobilizing enzymes or whole cells can facilitate catalyst recovery and reuse, making the process more cost-effective and sustainable. researchgate.net

A summary of biocatalytic approaches for chiral amine synthesis is presented in Table 1.

Table 1: Biocatalytic Approaches for Chiral Amine Synthesis

Biocatalytic System Key Features Potential Advantages
Whole-Cell Transaminases Utilizes intact microbial cells expressing the desired transaminase. researchgate.net Cost-effective, no need for enzyme purification. researchgate.net
Isolated Transaminases Employs purified enzymes for higher specificity and purity. Higher specific activity, easier to control reaction conditions.

Design of Next-Generation Chiral Ligands and Organocatalysts Incorporating the this compound Scaffold

The this compound scaffold is a valuable component in the design of new chiral ligands and organocatalysts. Its chiral center can induce asymmetry in a variety of chemical transformations.

Chiral Ligands: Chiral phosphines derived from amines like this compound are widely used as ligands in transition metal-catalyzed asymmetric reactions. scholaris.ca Future research in this area will likely involve the synthesis of novel P,N-ligands where the nitrogen atom of the amine coordinates to the metal center, influencing the steric and electronic environment of the catalyst. acs.org The development of modular approaches to ligand synthesis, such as self-assembly through reversible covalent bonds, will allow for the rapid generation of diverse ligand libraries for high-throughput screening. scholaris.ca

Organocatalysts: Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods. researchgate.net Chiral amines and their derivatives can act as organocatalysts by forming transient chiral intermediates, such as enamines or iminium ions. researchgate.net Future work could explore the incorporation of the this compound moiety into bifunctional organocatalysts, which contain both a chiral amine and another functional group capable of activating the substrate through non-covalent interactions, such as hydrogen bonding. acs.org

Application in Photoredox and Electro-Organic Transformations

Photoredox and electro-organic synthesis are rapidly developing fields that offer unique opportunities for chemical transformations under mild conditions. acs.orgscripps.edu The integration of this compound into these technologies is a promising area for future research.

Photoredox Catalysis: In photoredox catalysis, a photocatalyst absorbs light to initiate a single-electron transfer (SET) process, generating radical intermediates that can participate in a variety of chemical reactions. acs.org Amines can act as reductive quenchers of the excited photocatalyst, forming an amine radical cation. acs.org This reactivity can be harnessed for the α-functionalization of amines. acs.org Future research could explore the use of this compound in photoredox-mediated C-H functionalization reactions, allowing for the direct modification of the ethyl group or the aromatic ring.

Electro-Organic Synthesis: Electrochemistry provides a powerful tool for driving redox reactions without the need for chemical oxidants or reductants. scripps.edu The electrochemical oxidation of amines can generate reactive intermediates that can undergo a variety of transformations. utah.edu Recent studies have shown that alternating current (AC) electrolysis can be used to control the selectivity of amine oxidation, favoring one-electron pathways over two-electron pathways. utah.edu This could be applied to the selective functionalization of this compound.

Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency

Flow chemistry, the practice of performing chemical reactions in continuous-flow reactors, offers numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation. dokumen.pubresearchgate.net

The synthesis of this compound and its derivatives can be adapted to flow chemistry platforms. For example, the diazotization of anilines, a key step in some synthetic routes, can be performed efficiently and safely in a continuous-flow reactor. researchgate.net Furthermore, biocatalytic reactions, such as those employing transaminases, can be integrated into flow systems, allowing for continuous production of the chiral amine. acs.org

Automated synthesis platforms, which combine robotics, software, and analytical tools, can further enhance the efficiency of chemical synthesis. beilstein-journals.org These platforms can be used to rapidly screen reaction conditions, optimize synthetic routes, and even discover new reactions. The integration of flow chemistry with automated platforms will be a key area of future research, enabling the high-throughput synthesis and evaluation of derivatives of this compound for various applications.

Potential in Supramolecular Chemistry and Advanced Material Science Research

The unique structural features of this compound make it an interesting candidate for applications in supramolecular chemistry and materials science.

Supramolecular Chemistry: Supramolecular chemistry involves the study of non-covalent interactions between molecules to form well-defined assemblies. Chiral molecules can be used to create chiral supramolecular structures. The amine group of this compound can participate in hydrogen bonding, while the aromatic ring can engage in π-π stacking interactions. These interactions can be exploited to construct chiral supramolecular architectures, such as helices or cages. mdpi.com

Advanced Materials: Chiral organic molecules are increasingly being incorporated into advanced materials to impart specific properties. For example, chiral amines can be used as building blocks for chiral polymers or as dopants in liquid crystals. The incorporation of this compound into such materials could lead to novel optical or electronic properties. Furthermore, Schiff bases derived from this compound and various aldehydes could be explored for their potential as corrosion inhibitors or as ligands for the synthesis of metal-organic frameworks (MOFs). researchgate.net

Q & A

Q. What are the established synthetic routes for 1-(2-Ethylphenyl)ethan-1-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed reduction of oximes under mild conditions (1 atm H₂ in water), as demonstrated in analogous amine syntheses . Alternatively, nucleophilic amination of aryl halides with ethylamine derivatives is viable. For example, amination of bromophenyl precursors with primary amines achieved yields up to 91% when using optimized stoichiometry and anhydrous conditions . Key factors include catalyst loading (e.g., 5 mol% Pd/C), temperature (25–50°C), and solvent polarity. Lower yields in conflicting reports may stem from incomplete precursor activation or side reactions like over-reduction.

Q. How is this compound characterized structurally and quantitatively?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent patterns (e.g., ethylphenyl resonance at δ 1.2–1.4 ppm for CH₃ and δ 2.5–3.0 ppm for CH₂ adjacent to the aromatic ring) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 164.143) with <2 ppm error .
  • Purity Analysis : Quantitative ¹H NMR with internal standards (e.g., CH₂Br₂) ensures >95% purity by integrating amine proton signals .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, sealed goggles, and lab coats to prevent skin/eye contact. Fume hoods or gloveboxes are mandatory during synthesis due to potential irritant vapors .
  • Waste Disposal : Collect organic residues separately in halogen-free containers for incineration by licensed facilities .
  • Storage : Stabilize under inert atmosphere (N₂/Ar) at room temperature to prevent oxidation .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation, methyl substitution) on the phenyl ring affect the compound’s bioactivity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Compare analogs like 1-(4-bromophenyl)ethan-1-amine (antibacterial) and 1-(3-methylphenyl)ethan-1-amine (receptor-binding).
  • Biological Assays : Test against bacterial models (e.g., Staphylococcus aureus MIC assays) or enzyme targets (e.g., fluorescence polarization for receptor affinity). Substituent electronegativity (e.g., halogens) enhances membrane penetration, while methyl groups may sterically hinder binding .

Q. What strategies resolve enantiomeric impurities in this compound synthesis?

  • Methodological Answer :
  • Chiral Resolution : Use (R)- or (S)-BINAP ligands in asymmetric catalysis to achieve >90% enantiomeric excess (e.e.) .
  • Chromatography : Chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) separates enantiomers. Mobile phases of hexane:isopropanol (95:5) with 0.1% diethylamine resolve amine derivatives .

Q. How can computational tools predict degradation pathways or byproducts of this compound under oxidative conditions?

  • Methodological Answer :
  • Retrosynthesis AI : Platforms like Pistachio or Reaxys simulate reaction pathways. For example, oxidation with KMnO₄ may yield 2-ethylphenyl acetamide (predicted via Template_relevance models) .
  • LC-MS/MS : Validate predicted byproducts (e.g., m/z 180.1 for acetamide) using electrospray ionization in positive ion mode .

Q. What analytical methods quantify trace impurities in this compound batches?

  • Methodological Answer :
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Detect volatile impurities (e.g., residual ethylbenzene) with a DB-5MS column (30 m × 0.25 mm) and He carrier gas .
  • Ion Chromatography : Quantify ionic residues (e.g., chloride from HCl salts) using suppressed conductivity detection and AS11-HC columns .

Key Notes

  • Conflicting synthesis yields (e.g., 85% vs. 91%) reflect solvent purity or catalyst deactivation .
  • Substituent position (ortho vs. para) critically impacts biological activity and stability .

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